molecular formula C15H21ClN4OS B13639950 2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride

2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride

Cat. No.: B13639950
M. Wt: 340.9 g/mol
InChI Key: JSXQXQIYYRETCD-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one hydrochloride is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of thiophene derivatives with appropriate amines under controlled conditions. For instance, thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one hydrochloride involves its interaction with specific molecular targets within cells. For example, it may inhibit enzymes such as phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to cancer . By inhibiting this enzyme, the compound can disrupt the signaling pathways that promote cancer cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one hydrochloride apart is its specific combination of functional groups, which confer unique biological activities and make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C15H21ClN4OS

Molecular Weight

340.9 g/mol

IUPAC Name

2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one;hydrochloride

InChI

InChI=1S/C15H20N4OS.ClH/c20-14-13-10-3-1-2-4-11(10)21-15(13)18-12(17-14)9-19-7-5-16-6-8-19;/h16H,1-9H2,(H,17,18,20);1H

InChI Key

JSXQXQIYYRETCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CN4CCNCC4.Cl

Origin of Product

United States

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